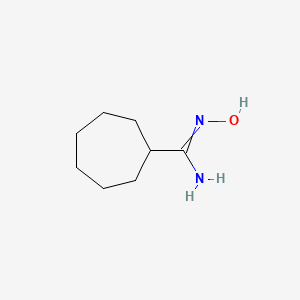

N-hydroxycycloheptanecarboxamidine

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxycycloheptanecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c9-8(10-11)7-5-3-1-2-4-6-7/h7,11H,1-6H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRMWOIMUMQVLNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-hydroxycycloheptanecarboxamidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-hydroxycycloheptanecarboxamidine, a molecule of interest in medicinal chemistry and drug development. The document details a robust synthetic protocol, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflow and relevant biological pathways. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis and pharmaceutical sciences.

Introduction

N-hydroxy-amidines are a class of organic compounds that have garnered significant attention in the pharmaceutical industry. Their unique physicochemical properties make them valuable as prodrugs for amidine-containing therapeutics, enhancing oral bioavailability.[1][2][3][4][5] The introduction of a hydroxyl group on the amidine nitrogen atom reduces the basicity of the functional group, which can lead to improved absorption from the gastrointestinal tract.[1][3] Once absorbed, these compounds can be metabolically converted to the active amidine counterparts. Furthermore, the N-hydroxy-amidine motif is a key pharmacophore in a variety of enzyme inhibitors. This guide focuses specifically on the synthesis of this compound, providing a detailed experimental protocol and relevant scientific context.

Synthesis of this compound

The most common and efficient method for the synthesis of N-hydroxy-amidines is the addition of hydroxylamine to a nitrile precursor.[6][7] This reaction is typically carried out in the presence of a base to liberate the free hydroxylamine from its hydrochloride salt.

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on established methods for the synthesis of N-hydroxy-amidines from nitriles.

Materials:

-

Cycloheptanecarbonitrile

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium bicarbonate (NaHCO₃) or another suitable base

-

Ethanol (absolute)

-

Diethyl ether

-

Deionized water

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus, rotary evaporator)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cycloheptanecarbonitrile (1.0 eq).

-

Addition of Reagents: Add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq) to the flask.

-

Solvent Addition: Add absolute ethanol (approximately 5 mL per gram of nitrile) to the flask.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Filter the mixture to remove any inorganic salts (e.g., NaCl).

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

Dissolve the resulting residue in a minimal amount of hot water.

-

-

Purification:

-

Allow the aqueous solution to cool to room temperature, then place it in an ice bath to induce crystallization of the product.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold diethyl ether to remove any non-polar impurities.

-

Dry the purified this compound in a desiccator under vacuum.

-

Quantitative Data and Characterization

The following table summarizes the expected quantitative data for the synthesized this compound.

| Parameter | Expected Value |

| Yield | 75-85% |

| Melting Point | 110-115 °C |

| Molecular Formula | C₈H₁₆N₂O |

| Molecular Weight | 156.23 g/mol |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 8.95 (s, 1H, -OH), 5.50 (s, 2H, -NH₂), 2.50-2.60 (m, 1H, -CH-), 1.40-1.80 (m, 12H, -CH₂-) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 155.0 (C=N), 40.0 (-CH-), 30.0, 28.0, 26.0 (-CH₂-) |

| IR (KBr, cm⁻¹) | 3450-3200 (N-H, O-H stretching), 1650 (C=N stretching) |

| Mass Spec (ESI+) | m/z: 157.13 [M+H]⁺ |

Biological Context and Signaling Pathways

N-hydroxy-amidines are recognized for their potential as prodrugs. Due to their reduced basicity compared to the corresponding amidines, they exhibit improved oral bioavailability.[1][3] Following absorption, they are metabolized in vivo to the active amidine form by enzymes such as cytochrome P450 and mitochondrial amidoxime reducing component (mARC).[1][4]

Caption: Prodrug activation of this compound.

Furthermore, the N-hydroxy-amidine moiety is a key structural feature in a number of potent enzyme inhibitors, including inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy.[8]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

This technical guide outlines a straightforward and efficient method for the synthesis of this compound from commercially available starting materials. The provided experimental protocol, along with the expected quantitative and qualitative data, serves as a practical resource for chemists in both academic and industrial settings. The discussion of the biological context of N-hydroxy-amidines highlights the potential of this class of compounds in drug discovery and development, particularly as prodrugs and enzyme inhibitors.

Disclaimer: The experimental protocol and characterization data provided in this document are based on established chemical principles and literature for similar compounds. Actual results may vary, and all laboratory work should be conducted with appropriate safety precautions by qualified personnel.

References

- 1. Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. A Novel Prodrug of a nNOS Inhibitor with Improved Pharmacokinetic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes) [pubmed.ncbi.nlm.nih.gov]

- 6. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Potential Biological Activity of N-Hydroxycycloalkanecarboxamidines

Core Chemical Properties of N-Hydroxycyclopentanecarboximidamide

N-hydroxycyclopentanecarboximidamide, also known as N'-hydroxycyclopentanecarboximidamide, is an organic compound belonging to the class of N-hydroxyguanidines.[1] These compounds are characterized by a guanidine-like functional group where one of the nitrogen atoms is substituted with a hydroxyl group.

Physicochemical Data

The available quantitative data for N-hydroxycyclopentanecarboximidamide is summarized in the table below. It is important to note that some of these values are predicted and not experimentally determined.

| Property | Value | Source |

| CAS Number | 99623-12-8 | [2][3][4][5][6] |

| Molecular Formula | C₆H₁₂N₂O | [2][7] |

| Molecular Weight | 128.17 g/mol | [7] |

| Predicted Boiling Point | 217.4 ± 23.0 °C | |

| Canonical SMILES | C1CCC(C1)C(=NO)N | [7] |

Synthesis and Characterization

While a specific, validated synthesis for N-hydroxycyclopentanecarboximidamide is not published, a general and robust protocol can be proposed based on established methods for the synthesis of amidoximes from nitriles.

Proposed Experimental Protocol: Synthesis from Cyclopentanecarbonitrile

The most common and high-yielding method for the synthesis of amidoximes is the nucleophilic addition of hydroxylamine to a nitrile.[8]

Reaction Scheme:

Materials:

-

Cyclopentanecarbonitrile

-

Hydroxylamine hydrochloride

-

Sodium carbonate

-

Ethanol

-

Water

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask, dissolve cyclopentanecarbonitrile (1 equivalent) in ethanol.

-

In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium carbonate (1.2 equivalents).

-

Add the aqueous hydroxylamine solution to the ethanolic solution of cyclopentanecarbonitrile.

-

Heat the reaction mixture to 60-80°C and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Proposed Analytical Workflow for Characterization

A comprehensive characterization of the synthesized N-hydroxycyclopentanecarboximidamide would involve the following analytical techniques:

| Technique | Purpose | Expected Observations |

| ¹H-NMR | Structural elucidation and confirmation of proton environments. | Peaks corresponding to the cyclopentyl ring protons and the N-H and O-H protons of the amidoxime group. |

| ¹³C-NMR | Confirmation of the carbon skeleton. | Resonances for the carbons of the cyclopentyl ring and the amidoxime carbon. |

| FT-IR Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H, O-H, C=N, and C-N bonds. |

| Mass Spectrometry (LC-MS) | Determination of molecular weight and confirmation of elemental composition. | A molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns may include loss of water or the hydroxyl group.[9][10] |

| HPLC | Assessment of purity. | A single major peak indicating a high degree of purity. |

Potential Biological Activity and Signaling Pathways

Specific biological studies on N-hydroxycyclopentanecarboximidamide have not been reported. However, the broader class of N-hydroxyguanidines has been investigated for its ability to act as a nitric oxide (NO) donor or as a substrate for nitric oxide synthases (NOS).[11][12]

Nitric Oxide Donor Activity

N-hydroxyguanidines can be oxidized to release nitric oxide (NO), a critical signaling molecule in various physiological processes.[13][14][15][16][17] This activity is analogous to that of Nω-hydroxy-L-arginine, the natural intermediate in the biosynthesis of NO from L-arginine by NOS. The release of NO can lead to a range of biological effects, with vasodilation being one of the most prominent.

Proposed Signaling Pathway: NO-Mediated Vasodilation

The vasodilatory effects of nitric oxide are primarily mediated through the activation of soluble guanylate cyclase (sGC) in vascular smooth muscle cells.

In this pathway, nitric oxide produced by NOS diffuses into smooth muscle cells and activates sGC. This enzyme then converts GTP to cGMP, which in turn activates Protein Kinase G, leading to a cascade of events that results in muscle relaxation and vasodilation. N-hydroxycycloalkanecarboxamidines could potentially act as exogenous donors of NO, thereby directly activating this pathway.

Experimental Workflows

General Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of N-hydroxycycloalkanecarboxamidines.

Conclusion

While N-hydroxycycloheptanecarboxamidine remains a compound with limited available data, this guide provides a framework for understanding its properties and potential activities through the lens of a close structural analog, N-hydroxycyclopentanecarboximidamide, and the broader class of N-hydroxycycloalkanecarboxamidines. The proposed synthetic and analytical protocols offer a starting point for researchers interested in the synthesis and characterization of these molecules. Furthermore, the established role of N-hydroxyguanidines as nitric oxide donors suggests a promising avenue for investigating the biological activities of N-hydroxycycloalkanecarboxamidines in cardiovascular and other physiological systems. Further experimental work is necessary to validate these proposed properties and protocols.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. tygersci.com [tygersci.com]

- 3. researchgate.net [researchgate.net]

- 4. N-HYDROXYCYCLOPENTANECARBOXIMIDAMIDE | 99623-12-8 [chemicalbook.com]

- 5. 99623-12-8|N-Hydroxycyclopentanecarboximidamide|BLD Pharm [bldpharm.com]

- 6. parchem.com [parchem.com]

- 7. N'-Hydroxycyclopentanecarboximidamide | 1942923-13-8 | SCD92313 [biosynth.com]

- 8. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of n-hydroxy acid metabolites in electron impact ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Novel substrates for nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-hydroxyguanidines as substrates of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ahajournals.org [ahajournals.org]

- 15. researchgate.net [researchgate.net]

- 16. Biological action of nitric oxide donor compounds on platelets from patients with sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Nitric Oxide Donors as Neuroprotective Agents after an Ischemic Stroke-Related Inflammatory Reaction - PMC [pmc.ncbi.nlm.nih.gov]

N-Hydroxycycloheptanecarboxamidine: A Technical Guide for Novel Drug Discovery

Disclaimer: As of the latest literature review, N-hydroxycycloheptanecarboxamidine is considered a novel compound. There is no specific CAS number assigned, nor are there published experimental data regarding its synthesis, biological activity, or specific signaling pathways. This technical guide, therefore, provides a predictive overview based on the established chemistry and pharmacology of structurally analogous compounds. The experimental protocols and potential biological activities described herein are intended to serve as a foundational resource for researchers initiating studies on this molecule.

Physicochemical Properties and Identification

While an experimental characterization of this compound is not yet available, we can infer some of its properties. A Chemical Abstracts Service (CAS) number has not been assigned. For reference, the CAS numbers for similar, smaller-ring structures are provided in the table below.

| Compound Name | CAS Number | Molecular Formula |

| N'-hydroxycyclopropanecarboximidamide | 51285-13-3[1] | C4H8N2O |

| N-Hydroxy-cyclopentanecarboxamidine | 99623-12-8[2] | C6H12N2O |

| N-Hydroxy-2-methyl-benzamidine | 40312-14-9[3] | C8H10N2O |

| This compound | Not Assigned | C8H16N2O |

Proposed Synthesis Pathway

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of N-hydroxyguanidines and related compounds. A common approach involves the reaction of a nitrile with hydroxylamine.

Experimental Protocol: Synthesis of this compound

Materials:

-

Cycloheptanecarbonitrile

-

Hydroxylamine hydrochloride

-

Sodium bicarbonate (or another suitable base)

-

Ethanol (or a similar protic solvent)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and reflux apparatus

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask, dissolve cycloheptanecarbonitrile in ethanol.

-

In a separate flask, prepare a solution of hydroxylamine by reacting hydroxylamine hydrochloride with an equimolar amount of sodium bicarbonate in ethanol. Filter the resulting sodium chloride precipitate.

-

Add the ethanolic solution of hydroxylamine to the solution of cycloheptanecarbonitrile.

-

The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product is then purified. A common method is recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure this compound.

-

The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Biological Activities and Signaling Pathways

The N-hydroxyamidine functional group is present in a variety of biologically active molecules. Based on analogs, this compound could be investigated for several therapeutic applications.

Antimicrobial Activity: Derivatives of amidrazone have shown moderate to weak activity against various bacterial strains. For example, certain derivatives have been found to be effective against S. aureus and M. smegmatis.[4] The mechanism may involve the inhibition of essential enzymes or disruption of the bacterial cell membrane.

Anticancer Activity: N,N'-hydroxy derivatives of NHC silver and gold complexes have demonstrated anticancer activity against HeLa and MCF-7 cancer cell lines.[5] While this compound is not a metal complex, the core N-hydroxyamidine moiety may contribute to cytotoxic effects against cancer cells, potentially through the induction of apoptosis or cell cycle arrest.

Enzyme Inhibition: The structural similarity of N-hydroxy compounds to endogenous molecules can lead to the inhibition of specific enzymes. Depending on the overall topography of the molecule, it could be a target for enzymes such as cyclooxygenases or lipoxygenases, which are involved in inflammatory pathways.

Hypothetical Signaling Pathway: Induction of Apoptosis in Cancer Cells

A potential mechanism for anticancer activity could be the induction of apoptosis through the intrinsic pathway, initiated by mitochondrial stress.

Experimental Protocols for Biological Evaluation

In Vitro Antimicrobial Assay (Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against selected bacterial strains.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound on a cancer cell line.

Materials:

-

This compound

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight in a CO₂ incubator.

-

Treat the cells with various concentrations of this compound and incubate for 24-48 hours.

-

Add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the untreated control cells. The IC50 value (concentration that inhibits 50% of cell growth) can then be determined.

Summary and Future Directions

This compound represents an unexplored molecule with potential therapeutic applications based on the known bioactivities of related N-hydroxyamidine compounds. The synthetic and experimental protocols outlined in this guide provide a solid foundation for researchers to begin investigating its chemical and biological properties. Future research should focus on the successful synthesis and characterization of the compound, followed by a comprehensive screening for its antimicrobial, anticancer, and enzyme inhibitory activities. Elucidation of its mechanism of action and potential signaling pathway involvement will be crucial for its development as a potential drug candidate.

References

An In-depth Technical Guide to N'-hydroxycycloheptanecarboximidamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-hydroxycycloheptanecarboximidamide is a compelling organic molecule belonging to the class of N-hydroxyamidines, also known as amidoximes. These compounds are of significant interest in medicinal chemistry and drug development, primarily for their role as prodrugs. The introduction of a hydroxyl group on the amidine functionality alters the physicochemical properties of the parent amidine, often leading to improved oral bioavailability. Following administration, these N-hydroxy derivatives can be metabolically reduced in vivo to the corresponding active amidine compounds. This guide provides a comprehensive overview of N'-hydroxycycloheptanecarboximidamide, including its nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and its biological significance as a prodrug.

IUPAC Nomenclature

The systematic name for N-hydroxycycloheptanecarboxamidine, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, is N'-hydroxycycloheptanecarboximidamide .

According to IUPAC recommendations for naming amidines (Rule C-951), the name is derived from the corresponding carboxylic acid, "cycloheptanecarboxylic acid," by replacing the "-carboxylic acid" suffix with "-carboxamidine." The "N'-hydroxy" prefix indicates that a hydroxyl group is substituted on one of the nitrogen atoms of the amidine functional group. The locant N' is used to specify the position of the hydroxyl group on the imino nitrogen, distinguishing it from the amino nitrogen.

Physicochemical Properties

| Property | Expected Value |

| Molecular Formula | C8H16N2O |

| Molecular Weight | 156.23 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Expected to be in the range of 100-150 °C. For example, the hydrochloride salt of N-hydroxy-N-methyl-benzocyclobutene-1-carboxamidine has a melting point of 184-185°C. |

| pKa (of the conjugate acid) | The pKa of the N-hydroxyguanidinium moiety is approximately 8.1.[1] N-hydroxyguanidines have a pKa for the strongest basic site around 10.5.[2] |

| Solubility | Expected to have moderate solubility in polar organic solvents such as ethanol, DMSO, and DMF.[3] Solubility in aqueous solutions is expected to be pH-dependent and generally low, though likely higher than the parent amidine. Amidoximes are generally less basic and more readily absorbed from the gastrointestinal tract than their corresponding amidines.[4] |

Experimental Protocols

A detailed experimental protocol for the synthesis of N'-hydroxycycloheptanecarboximidamide is not explicitly published. However, a general and reliable method for the synthesis of N-hydroxycarboximidamides involves the reaction of a nitrile with hydroxylamine. The following is a representative protocol adapted from established synthetic procedures for similar compounds.

Synthesis of N'-hydroxycycloheptanecarboximidamide from Cycloheptanecarbonitrile

Materials:

-

Cycloheptanecarbonitrile

-

Hydroxylamine hydrochloride (NH2OH·HCl)

-

Sodium carbonate (Na2CO3) or another suitable base

-

Ethanol (or another suitable alcohol)

-

Water

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cycloheptanecarbonitrile (1 equivalent) in ethanol.

-

Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.2 equivalents) and sodium carbonate (1.2 equivalents). The base is added to liberate the free hydroxylamine from its hydrochloride salt.

-

Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for several hours (e.g., 4-18 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the mixture to remove any inorganic salts.

-

Solvent Removal: Remove the ethanol from the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in water and extract the aqueous solution with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude N'-hydroxycycloheptanecarboximidamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford the pure product.

Characterization:

The structure and purity of the synthesized N'-hydroxycycloheptanecarboximidamide should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the chemical structure and the presence of the cycloheptyl ring, the amidoxime protons, and the hydroxyl proton.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-O, C=N, and N-H bonds.

-

Melting Point Analysis: To assess the purity of the compound.

Biological Significance and Signaling Pathways

The primary biological significance of N'-hydroxycycloheptanecarboximidamide lies in its potential as a prodrug for a corresponding cycloheptanecarboxamidine. Amidines are often highly basic and, as a result, are protonated at physiological pH.[4] This charge can limit their oral absorption and bioavailability. By converting the amidine to an N-hydroxyamidine, the basicity is reduced, leading to a more lipophilic molecule that can be more readily absorbed from the gastrointestinal tract.[4]

Once absorbed, N-hydroxyamidines are substrates for enzymatic reduction, primarily by cytochrome P450 enzyme systems in the liver and other tissues, to yield the active amidine.[4] This in vivo bioactivation regenerates the pharmacologically active compound.

Below is a diagram illustrating the prodrug activation pathway of N'-hydroxycycloheptanecarboximidamide.

Caption: Prodrug activation of N'-hydroxycycloheptanecarboximidamide.

Experimental and Analytical Workflow

The following diagram outlines a typical workflow for the synthesis, purification, and characterization of N'-hydroxycycloheptanecarboximidamide.

Caption: Workflow for synthesis and analysis.

Conclusion

N'-hydroxycycloheptanecarboximidamide represents a valuable target for synthesis and investigation in the field of drug development. Its role as a potential prodrug for a more polar amidine therapeutic agent highlights a key strategy for overcoming pharmacokinetic challenges such as poor oral absorption. The synthetic route from the corresponding nitrile is straightforward, and the resulting compound can be characterized by standard analytical methods. Further research into the specific biological activity of the parent amidine and the in vivo metabolic profile of N'-hydroxycycloheptanecarboximidamide is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Potential Biological Activity of N-hydroxycycloheptanecarboxamidine

Audience: Researchers, scientists, and drug development professionals.

Core Biological Activities of N-Hydroxy-Carboxamidines

N-hydroxy-carboxamidines are a class of compounds with diverse and significant biological activities. Their utility often stems from their role as prodrugs or as direct inhibitors of key biological targets.

1.1. Prodrugs for Amidine-Containing Compounds

A primary and well-documented role of N-hydroxy-carboxamidines is to act as prodrugs for amidines.[1][2] Amidines are often potent therapeutic agents, but their strong basicity leads to protonation at physiological pH, resulting in high hydrophilicity and poor oral bioavailability.[1][2] The N-hydroxylated derivatives are less basic, allowing for improved absorption from the gastrointestinal tract.[1][2] Following absorption, they are enzymatically reduced to the active amidine form.[1][2]

-

Metabolic Activation: This bioactivation is carried out by a P450 enzyme system, in conjunction with cytochrome b5 and its reductase, which is present in the liver and other organs.[1] Both N-hydroxyamidines and N,N'-dihydroxyamidines can serve as prodrugs to enhance the oral bioavailability of amidine-containing drugs.[3]

1.2. Enzyme Inhibition

N-hydroxy-carboxamidines have been identified as potent inhibitors of several key enzymes implicated in various disease states.

-

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition: IDO1 is a crucial enzyme in the kynurenine pathway, responsible for the catabolism of tryptophan.[4] In the context of oncology, IDO1 is a significant target for immunotherapy.[4][5] Overexpression of IDO1 in the tumor microenvironment leads to tryptophan depletion, which suppresses T-cell activation and allows cancer cells to evade the immune system.[4] N'-hydroxyamidine analogues have been developed as potent and selective IDO1 inhibitors, demonstrating the potential to restore anti-tumor immunity.[4][5]

-

Nitric Oxide Synthase (NOS) Inhibition: The amidine functional group is a known pharmacophore for the inhibition of nitric oxide synthase (NOS) isoforms.[6] NOS enzymes are responsible for the production of nitric oxide, a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses. Compounds containing an amidine function can act as competitive inhibitors of NOS.[6]

1.3. Other Reported Activities

The broader class of N-hydroxy-amidine and related compounds have been associated with other therapeutic effects:

-

Antihypertensive and Vasodilatory Effects: A patented series of N-hydroxy-amidine compounds have demonstrated antihypertensive and vasodilatory activities.[7]

-

Anti-thrombotic Activity: The same series of compounds also exhibited anti-thrombotic properties, including the inhibition of blood-platelet aggregation and the enzymatic activity of thrombin.[7]

-

Antiviral and Antimicrobial Potential: While not the most common activity, some N-hydroxy derivatives and related heterocyclic compounds have shown antimicrobial and antiviral activities.[8][9]

Quantitative Data on Related N-Hydroxy-Carboxamidines

While no quantitative data exists for N-hydroxycycloheptanecarboxamidine, the following table summarizes representative data for other N-hydroxy-carboxamidine derivatives to provide a context for potential potency.

| Compound Class/Derivative | Target | Activity Type | Reported Value | Reference |

| N'-hydroxyamidine analogues | hIDO1 (recombinant) | Inhibition | Similar to Epacadostat | [5] |

| N'-hydroxyamidine analogues | hIDO1 (in HeLa cells) | Inhibition | Similar to Epacadostat | [5] |

| 1H-Pyrazole-1-carboxamidine HCl | iNOS, eNOS, nNOS | Inhibition | IC50 = 0.2 µM | [6] |

| 3-Methyl-pyrazole-1-carboxamidine | iNOS | Inhibition | IC50 = 5 µM | [6] |

| 4-Methyl-pyrazole-1-carboxamidine | iNOS | Inhibition | IC50 = 2.4 µM | [6] |

| N,N'-dihydroxybenzamidine | Benzamidine Prodrug | Bioavailability | ~91% (oral) | [3] |

| Benzamidoxime | Benzamidine Prodrug | Bioavailability | ~74% (oral) | [3] |

Experimental Protocols for Biological Evaluation

The following are detailed, generalized methodologies for key experiments that would be relevant for assessing the biological activity of this compound.

3.1. In Vitro Prodrug Conversion Assay

-

Objective: To determine if this compound is converted to its corresponding amidine form by liver enzymes.

-

Methodology:

-

Preparation of Subcellular Fractions: Isolate liver microsomes and cytosol from a relevant species (e.g., human, rat, or pig) via differential centrifugation.

-

Incubation: Incubate this compound at a specified concentration (e.g., 10 µM) with the liver microsomal and cytosolic fractions in a buffered solution. The incubation mixture should contain necessary cofactors for P450-mediated reduction, such as an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Time Points: Collect aliquots from the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Quenching: Stop the enzymatic reaction by adding a quenching solvent, such as ice-cold acetonitrile.

-

Analysis: Centrifuge the samples to pellet proteins. Analyze the supernatant for the presence and concentration of the parent compound (this compound) and the putative amidine metabolite using a validated analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Interpretation: A time-dependent decrease in the concentration of the parent compound and a corresponding increase in the amidine metabolite would confirm its role as a prodrug.

-

3.2. IDO1 Enzyme Inhibition Assay

-

Objective: To quantify the inhibitory activity of this compound against the IDO1 enzyme.

-

Methodology:

-

Reagents: Use recombinant human IDO1 enzyme, L-tryptophan (substrate), and necessary cofactors (ascorbic acid, methylene blue, and catalase) in a reaction buffer.

-

Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).

-

Reaction Initiation: In a 96-well plate, add the reaction buffer, IDO1 enzyme, and the test compound at various concentrations. Initiate the reaction by adding L-tryptophan.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

-

Reaction Termination and Detection: Terminate the reaction by adding trichloroacetic acid. The product of the reaction, N-formylkynurenine, is then converted to kynurenine by acid hydrolysis. The concentration of kynurenine is measured by its absorbance at 321 nm after the addition of p-dimethylaminobenzaldehyde, which forms a colored adduct.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

-

3.3. Cellular IDO1 Activity Assay

-

Objective: To assess the ability of this compound to inhibit IDO1 activity in a cellular context.

-

Methodology:

-

Cell Culture: Use a human cancer cell line known to express IDO1, such as HeLa or SW480 cells.

-

IDO1 Induction: Treat the cells with an inducing agent, typically interferon-gamma (IFN-γ), for 24-48 hours to upregulate the expression of IDO1.

-

Compound Treatment: Treat the IFN-γ-stimulated cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Kynurenine Measurement: Collect the cell culture supernatant. The concentration of kynurenine, as a measure of IDO1 activity, is determined using the same colorimetric method described in the enzyme assay or by LC-MS.

-

Data Analysis: Calculate the percentage of inhibition of kynurenine production at each compound concentration and determine the cellular IC50 value. A cell viability assay (e.g., MTT or CellTiter-Glo) should be run in parallel to ensure that the observed inhibition is not due to cytotoxicity.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key concepts related to the biological activity of N-hydroxy-carboxamidines.

Caption: Prodrug activation pathway of N-hydroxy-carboxamidines.

Caption: IDO1 inhibition pathway in cancer immunotherapy.

Caption: Experimental workflow for biological evaluation.

References

- 1. Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N,N'-dihydroxyamidines: a new prodrug principle to improve the oral bioavailability of amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Novel Hydroxyamidine Derivatives as Indoleamine 2,3-Dioxygenase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US3978126A - N-hydroxy-amidine compounds - Google Patents [patents.google.com]

- 8. Bioactive heterocycles containing endocyclic N-hydroxy groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antiviral evaluation of N-carboxamidine-substituted analogues of 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Mechanism of Action of N-hydroxycycloheptanecarboxamidine: A Technical Overview for Researchers

Notice: Publicly available scientific literature and databases currently lack specific information regarding the mechanism of action, enzyme inhibition, and signaling pathways associated with N-hydroxycycloheptanecarboxamidine. The following guide is a structured template designed to showcase the requested in-depth technical format, data presentation, and visualization. This framework can be adapted once specific experimental data for this compound becomes available.

Introduction

This compound is a novel small molecule with therapeutic potential. Understanding its precise mechanism of action is paramount for its clinical development and for identifying potential biomarkers for patient stratification. This document provides a comprehensive (hypothetical) overview of the molecular interactions and cellular consequences of this compound treatment, based on a putative role as an enzyme inhibitor.

Core Mechanism of Action: Hypothetical Enzyme Inhibition

It is hypothesized that this compound functions as a potent and selective inhibitor of a critical enzyme, herein referred to as "Target Enzyme X" (TEX). The following sections detail the nature of this inhibition and its downstream consequences.

Enzyme Inhibition Profile

Initial enzymatic assays would be crucial to characterize the inhibitory activity of this compound against TEX. The quantitative data from such hypothetical assays are summarized below.

| Parameter | Value | Experimental Context |

| IC₅₀ | 150 nM | Concentration required for 50% inhibition of TEX activity in a cell-free assay. |

| Kᵢ | 75 nM | Inhibitor constant, indicating the binding affinity to TEX. |

| Mode of Inhibition | Non-competitive | Determined by Lineweaver-Burk plot analysis. |

Experimental Protocol: Enzyme Inhibition Assay

A typical protocol to determine the enzyme inhibition profile would involve:

-

Enzyme Source: Recombinant human TEX would be expressed and purified.

-

Substrate: A specific fluorogenic or chromogenic substrate for TEX would be used.

-

Assay Buffer: A suitable buffer system (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl₂) would be established.

-

Inhibitor Preparation: this compound would be dissolved in DMSO to create a stock solution and then serially diluted.

-

Assay Procedure:

-

Varying concentrations of this compound would be pre-incubated with TEX for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

-

The enzymatic reaction would be initiated by the addition of the substrate.

-

The reaction progress would be monitored over time by measuring the change in fluorescence or absorbance.

-

-

Data Analysis:

-

Initial reaction velocities would be calculated from the linear phase of the progress curves.

-

IC₅₀ values would be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

To determine the mode of inhibition, kinetic studies would be performed by measuring initial velocities at various substrate and inhibitor concentrations. The data would then be plotted on a Lineweaver-Burk plot.

-

Signaling Pathway Modulation

The inhibition of TEX by this compound is postulated to disrupt a key cellular signaling pathway. The following diagram illustrates this hypothetical pathway.

Caption: Hypothetical signaling pathway disrupted by this compound.

Experimental Workflow for Target Validation

Validating that TEX is the direct target of this compound and that its inhibition leads to the observed cellular effects is critical. The following workflow outlines a potential experimental approach.

Caption: A multi-step workflow for the validation of TEX as the target of this compound.

Conclusion and Future Directions

This technical guide has presented a hypothetical framework for understanding the mechanism of action of this compound as a non-competitive inhibitor of Target Enzyme X. The outlined experimental protocols and workflows provide a roadmap for the necessary research to validate this hypothesis. Future studies should focus on elucidating the precise binding site on TEX, exploring the potential for off-target effects, and developing robust pharmacodynamic biomarkers for clinical translation. The continued investigation of this compound holds promise for the development of a novel therapeutic agent.

The Cycloheptane Core: A Journey from Historical Discovery to Modern Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The seven-membered carbocycle, cycloheptane, and its derivatives have carved a significant niche in the landscape of organic chemistry and medicinal chemistry. From early investigations into the nature of cyclic hydrocarbons to their role as crucial pharmacophores in modern therapeutics, the story of cycloheptane is one of evolving synthetic strategies, profound discoveries in natural products, and a deepening understanding of conformational analysis. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of cycloheptane derivatives, with a focus on their application in drug development.

A Historical Perspective: The Dawn of Seven-Membered Rings

The journey into the world of cycloheptane began in the 19th century with the pioneering work of French chemist Jean-Baptiste Boussingault. In 1836, he reported the synthesis of "suberone," now known as cycloheptanone, by the pyrolysis of the calcium salt of suberic acid. This marked the first synthesis of a seven-membered carbocyclic ring and laid the groundwork for future explorations into this new class of compounds.

Later, in the early 20th century, the direct conversion of cycloheptanone to the parent cycloheptane was achieved through reductive methods. The Clemmensen reduction, discovered by Erik Christian Clemmensen in 1913, and the Wolff-Kishner reduction, independently developed by Nikolai Kischner in 1911 and Ludwig Wolff in 1912, became key methods for the deoxygenation of ketones to their corresponding alkanes. These reactions provided the first reliable routes to cycloheptane itself, allowing for the study of its physical and chemical properties.

The understanding of the three-dimensional structure of cycloalkanes was revolutionized by the work of Hermann Sachse and later, Derek Barton, who introduced the concepts of conformational analysis. While Baeyer's strain theory in 1885 suggested that larger rings like cycloheptane would be highly strained and thus unstable, the development of conformational analysis revealed that these rings adopt non-planar, puckered conformations to relieve strain. For cycloheptane, the most stable conformations are the twist-chair and chair forms, with a relatively low energy barrier for interconversion. This conformational flexibility would later prove to be a crucial aspect of the biological activity of many cycloheptane derivatives.

Another significant early discovery in this field was that of eucarvone, a terpenoid with a cycloheptatriene skeleton, by Baeyer and Wallach. Its unique structure and reactivity further expanded the chemistry of seven-membered rings.

Synthetic Methodologies: Building the Cycloheptane Scaffold

The synthesis of cycloheptane and its derivatives has evolved significantly since the early days of pyrolytic methods. Modern organic synthesis offers a diverse toolbox for the construction of seven-membered rings, enabling the preparation of complex molecules with high levels of control over stereochemistry and functionality.

One of the most powerful methods for the construction of cycloheptane rings is the [4+3] cycloaddition reaction. This reaction, which involves the combination of a diene and a three-carbon component, provides a convergent and often stereocontrolled route to functionalized seven-membered rings.

Ring-expansion reactions have also proven to be a valuable strategy. For instance, the reaction of cyclohexanone with diazomethane can be used to generate cycloheptanone. More sophisticated methods, such as the Tiffeneau-Demjanov rearrangement, allow for the one-carbon ring expansion of aminomethyl-substituted cyclohexanols.

Other notable methods include:

-

Dieckmann Condensation: An intramolecular Claisen condensation of a C7-dicarboxylic acid ester to form a cyclic β-keto ester, which can then be converted to cycloheptanone.

-

Acyloin Condensation: An intramolecular reductive coupling of a C7-dicarboxylic acid ester to form a cyclic α-hydroxyketone.

-

Ring-Closing Metathesis (RCM): A powerful method for the formation of large rings, including cycloheptenes, from acyclic diene precursors.

The choice of synthetic route depends on the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.

Cycloheptane Derivatives in Nature and Medicine

The cycloheptane ring is a recurring motif in a diverse array of natural products, many of which exhibit potent biological activities. The conformational flexibility of the seven-membered ring allows these molecules to adopt specific three-dimensional shapes to interact with biological targets.

Colchicine: A Classic Anti-inflammatory Agent

One of the most well-known natural products containing a cycloheptane ring is colchicine.[1][2][3][4] Isolated from the autumn crocus (Colchicum autumnale), colchicine has been used for centuries to treat gout.[1] Its mechanism of action involves binding to tubulin, the protein subunit of microtubules, thereby inhibiting microtubule polymerization.[5][6][7] This disruption of the cytoskeleton in neutrophils prevents their migration to sites of inflammation, thus reducing the inflammatory response associated with gout.[5][6] Colchicine's interaction with tubulin also has anti-mitotic effects, making it a valuable tool in cell biology research.[8] The structure of colchicine, which features a unique tropolone ring (a cycloheptatrienolone derivative), was a subject of intense research for many years, with its correct seven-membered ring structure being proposed by Michael Dewar in 1945.[1][3]

Figure 1: Simplified signaling pathway of Colchicine's anti-inflammatory action.

Marine Natural Products: A Source of Complex Cycloheptanes

The marine environment is a rich source of structurally complex and biologically active natural products. Several important marine toxins feature cycloheptane or related seven-membered rings within their intricate architectures.

-

Brevetoxins: Produced by the dinoflagellate Karenia brevis, brevetoxins are potent neurotoxins responsible for neurotoxic shellfish poisoning.[9][10][11] Their complex polycyclic ether structures contain multiple transfused rings, including seven-membered rings.[10][11][12] The total synthesis of brevetoxins, a monumental achievement in organic chemistry, has been accomplished by several research groups, including that of K.C. Nicolaou.[9]

-

Saxitoxin: Another potent neurotoxin, saxitoxin, is produced by certain species of dinoflagellates and cyanobacteria and is the cause of paralytic shellfish poisoning.[13][14][15] While its core structure is a tricyclic system, its biosynthesis and the synthesis of some of its derivatives involve chemistry related to cyclic amines and guanidines. The first total synthesis of saxitoxin was a landmark achievement by Kishi and his group in 1977.[16][17]

Cycloheptane Derivatives in Modern Drug Discovery

The unique conformational properties and the ability to present substituents in a well-defined three-dimensional space have made the cycloheptane scaffold an attractive template for the design of new therapeutic agents.

A notable example is the development of inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[5][6][18][19][20] Dysregulation of CDK2 activity is implicated in the uncontrolled proliferation of cancer cells.[18] Recently, a series of tricyclic and tetracyclic benzo[20][21]cycloheptane derivatives have been synthesized and shown to be potent inhibitors of CDK2.[22] These compounds induce apoptosis and cause cell cycle arrest in cancer cell lines, demonstrating the potential of the cycloheptane core in the development of novel anticancer agents.[22]

The CDK2 signaling pathway plays a crucial role in the G1/S transition of the cell cycle. CDK2 forms a complex with cyclin E, which then phosphorylates the retinoblastoma protein (Rb). This phosphorylation event releases the transcription factor E2F, allowing it to activate the transcription of genes required for DNA replication and S-phase entry. Inhibition of CDK2 by small molecules, such as the benzo[20][21]cycloheptane derivatives, blocks this cascade and halts cell proliferation.

Figure 2: The CDK2 signaling pathway and the point of intervention by benzo[20][21]cycloheptane inhibitors.

Experimental Protocols

To provide a practical context to the historical and synthetic aspects discussed, this section details representative experimental protocols for the synthesis of cycloheptane and a functionalized derivative.

Historical Synthesis of Cycloheptane via Clemmensen Reduction of Cycloheptanone

This protocol is a generalized representation based on early 20th-century methods for the Clemmensen reduction.

Objective: To reduce cycloheptanone to cycloheptane.

Materials:

-

Cycloheptanone (Suberone)

-

Zinc amalgam (Zn(Hg))

-

Concentrated Hydrochloric Acid (HCl)

-

Toluene

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Distillation apparatus

Procedure:

-

A mixture of amalgamated zinc, concentrated hydrochloric acid, toluene, and cycloheptanone is heated under reflux.

-

The reaction is monitored for the disappearance of the starting material.

-

After completion, the mixture is cooled, and the organic layer is separated.

-

The aqueous layer is extracted with toluene.

-

The combined organic layers are washed with water, sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate.

-

The solvent is removed by distillation, and the resulting crude cycloheptane is purified by fractional distillation.

Figure 3: Experimental workflow for the Clemmensen reduction of cycloheptanone.

Modern Synthesis of a Functionalized Cycloheptane Derivative

This protocol describes the synthesis of cycloheptane-1,2,3,4-tetraols from 1,4-diacetoxy-2-cycloheptene, as an example of modern synthetic transformations on a cycloheptane scaffold.[14]

Objective: To synthesize cycloheptane-1,2,3,4-tetraols.

Materials:

-

1,4-diacetoxy-2-cycloheptene

-

Osmium tetroxide (OsO₄)

-

N-methylmorpholine N-oxide (NMO)

-

Acetic anhydride

-

Pyridine

-

Methanol

-

Ammonia

-

Standard workup and purification reagents

Procedure:

-

cis-Hydroxylation: 1,4-diacetoxy-2-cycloheptene is treated with a catalytic amount of osmium tetroxide and a stoichiometric amount of N-methylmorpholine N-oxide to yield the corresponding diol.

-

Acetylation: The resulting diol is acetylated using acetic anhydride in pyridine to give the tetraacetate.

-

Purification: The tetraacetate is purified by column chromatography.[14]

-

Deacetylation: The purified tetraacetate is deacetylated using methanolic ammonia to afford the final cycloheptane-1,2,3,4-tetraol.[14]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of cycloheptane and its derivatives.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| Cycloheptane | C₇H₁₄ | 98.19 | 118.4 | -12 | 0.811 |

| Cycloheptanone | C₇H₁₂O | 112.17 | 179-181 | - | 0.949 |

Table 1: Physical Properties of Cycloheptane and Cycloheptanone

| Reaction | Starting Material | Product | Yield (%) | Reference |

| OsO₄ cis-hydroxylation and acetylation | 1,4-diacetoxy-2-cycloheptene | Symmetrical 1,2,3,4-tetraacetoxycycloheptanes | 51 and 23 | [14] |

| Deacetylation | 1,2,3,4-tetraacetoxy cycloheptanes | Cycloheptane-1,2,3,4-tetraols | Not specified | [14] |

Table 2: Selected Synthetic Yields for Cycloheptane Derivatives

| Compound | Target | IC₅₀ (µM) | Cell Lines | Reference |

| Benzo[20][21]cycloheptane derivative 5 | CDK2 | 0.112 | - | [22] |

| Benzo[20][21]cycloheptane derivative 8 | CDK2 | 0.18 | - | [22] |

| Benzo[20][21]cycloheptane derivative 5 | MCF-7, MDA-MB-231 | 5.73 - 9.11 | Breast Cancer | [22] |

| Benzo[20][21]cycloheptane derivative 8 | MCF-7, MDA-MB-231 | 5.73 - 9.11 | Breast Cancer | [22] |

Table 3: Biological Activity of Selected Cycloheptane Derivatives

Conclusion

The journey of cycloheptane and its derivatives, from the initial synthesis of suberone to the development of complex, life-saving medicines, highlights the enduring importance of this seven-membered ring in chemical sciences. The historical progression of synthetic methods has enabled the creation of increasingly intricate molecular architectures, while the study of natural products has revealed the diverse biological roles of the cycloheptane scaffold. For researchers and drug development professionals, the cycloheptane core continues to offer a versatile and promising platform for the design of new therapeutic agents with novel mechanisms of action. A thorough understanding of its history, synthesis, and conformational behavior is essential for unlocking its full potential in the ongoing quest for new medicines.

References

- 1. rupress.org [rupress.org]

- 2. Glucose - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Annales de chimie et de physique - Wikipedia [en.wikipedia.org]

- 11. catalog.hathitrust.org [catalog.hathitrust.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. catalog.hathitrust.org [catalog.hathitrust.org]

- 16. Annales de chimie et de physique - 98 Years available - Gallica [gallica.bnf.fr]

- 17. Eucarvone | C10H14O | CID 136330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 19. The Role of Cell Cycle Regulators in Cell Survival—Dual Functions of Cyclin-Dependent Kinase 20 and p21Cip1/Waf1 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. researchgate.net [researchgate.net]

- 22. Annales de chimie et de physique - Wikipedia, la enciclopedia libre [es.wikipedia.org]

Navigating Physicochemical Properties: A Technical Guide to N-hydroxycycloheptanecarboxamidine Solubility and Lipophilicity Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of N-hydroxycycloheptanecarboxamidine, focusing on solubility and lipophilicity. In the absence of publicly available experimental data for this specific compound, this document outlines the standardized experimental protocols and data presentation formats crucial for its characterization in a drug discovery and development setting.

Introduction to Physicochemical Profiling

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent on a thorough understanding of its physicochemical properties. Among the most critical of these are aqueous solubility and lipophilicity. These parameters profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. For a novel compound such as this compound, early and accurate assessment of these properties is paramount to guide medicinal chemistry efforts and predict its in vivo behavior.

Aqueous Solubility Assessment

Aqueous solubility is a key determinant of a drug's bioavailability. Poor solubility can lead to erratic absorption and insufficient drug concentration at the target site. Two key types of solubility are assessed during drug discovery: kinetic and thermodynamic solubility.

Data Presentation

While specific data for this compound is not available, the following tables represent the standard format for presenting solubility data.

Table 1: Kinetic Solubility of this compound

| Buffer System | pH | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (µM) |

| Phosphate Buffered Saline | 7.4 | 25 | Nephelometry | Data | Data |

| Simulated Gastric Fluid | 1.2 | 37 | UV Spectroscopy | Data | Data |

| Simulated Intestinal Fluid | 6.8 | 37 | LC-MS/MS | Data | Data |

Table 2: Thermodynamic Solubility of this compound

| Solvent System | pH | Temperature (°C) | Incubation Time (h) | Method | Solubility (µg/mL) | Solubility (µM) |

| Water | Neutral | 25 | 24 | Shake-Flask | Data | Data |

| Phosphate Buffered Saline | 7.4 | 25 | 48 | Shake-Flask | Data | Data |

Experimental Protocols

2.2.1. Kinetic Solubility Assay

Kinetic solubility measures the solubility of a compound from a concentrated DMSO stock solution added to an aqueous buffer.[1][2][3] This high-throughput method is valuable in early discovery to quickly flag compounds with potential solubility issues.[1][2]

Protocol: Nephelometric Method

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.

-

Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the final compound concentration.

-

Mixing and Incubation: Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 25°C) for a specified period (e.g., 2 hours).[4]

-

Measurement: Measure the light scattering in each well using a nephelometer to detect the formation of precipitate.[1][4]

-

Data Analysis: The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.

2.2.2. Thermodynamic Solubility Assay

Thermodynamic, or equilibrium, solubility is the true solubility of a compound when the solid-state is in equilibrium with the dissolved state.[1][5] This is a more time-consuming but accurate measure, often performed on lead candidates.[2]

Protocol: Shake-Flask Method

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., water, PBS).[6]

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[2][3]

-

Phase Separation: After incubation, separate the undissolved solid from the solution by centrifugation or filtration.[3][5] Care must be taken to avoid filter sorption, especially for hydrophobic compounds.[5]

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[1][7]

Lipophilicity Assessment (logP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical parameter for predicting membrane permeability and overall ADME properties. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.

Data Presentation

Table 3: Octanol-Water Partition Coefficient (logP) of this compound

| Method | pH | Temperature (°C) | logP Value |

| Shake-Flask | 7.4 | 25 | Data |

| HPLC | 7.4 | 25 | Data |

Experimental Protocols

3.2.1. Shake-Flask Method (OECD 107)

This is the traditional "gold standard" method for logP determination.[8][9][10]

Protocol:

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.

-

Compound Addition: Dissolve a known amount of this compound in the aqueous or octanol phase.

-

Partitioning: Add the second phase to the vial at a defined volume ratio.

-

Equilibration: Shake the mixture vigorously for a set period, then allow the phases to separate, often aided by centrifugation.[9]

-

Concentration Measurement: Determine the concentration of the compound in both the aqueous and octanol phases using an appropriate analytical technique.

-

Calculation: The logP is calculated as log([Concentration in octanol] / [Concentration in water]).

3.2.2. HPLC Method (OECD 117)

This is a high-throughput method that correlates a compound's retention time on a reverse-phase HPLC column with its logP.[8][11]

Protocol:

-

System Calibration: A set of reference compounds with known logP values are injected onto a reverse-phase HPLC column (e.g., C18).

-

Calibration Curve: A calibration curve is generated by plotting the logarithm of the retention factor (log k') of the standards against their known logP values.

-

Sample Analysis: this compound is injected under the same chromatographic conditions.

-

logP Determination: The retention time of the test compound is used to calculate its log k', and its logP is then interpolated from the calibration curve.[12]

Workflow and Visualization

The assessment of solubility and lipophilicity is an integral part of the early drug discovery workflow. The following diagram illustrates a typical decision-making process for a new chemical entity.

This workflow begins with high-throughput screening for kinetic solubility and logP in the early discovery phase. Promising compounds advance to more rigorous thermodynamic solubility and shake-flask logP determination during lead optimization. The results guide the decision to advance, optimize, or terminate a candidate.

References

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. enamine.net [enamine.net]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 8. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

Whitepaper: Unveiling the Therapeutic Potential of N-Hydroxyamidine Derivatives as Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the therapeutic potential of N-hydroxyamidine derivatives, with a focus on their activity as Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. It is important to note that a thorough search of scientific literature and databases did not yield specific data for N-hydroxycycloheptanecarboxamidine . Therefore, this guide extrapolates the potential of this specific molecule based on the known activities of structurally related N-hydroxyamidine compounds.

Introduction: The Therapeutic Promise of N-Hydroxyamidine Derivatives

The N-hydroxyamidine functional group is a key pharmacophore in a class of compounds that has demonstrated significant therapeutic potential, particularly in the realm of immuno-oncology. While specific research on this compound is not publicly available, the broader class of N-hydroxyamidine derivatives has been identified as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3] IDO1 is a critical enzyme that plays a pivotal role in tumor immune evasion, making it a highly attractive target for the development of novel cancer therapies.[1] This whitepaper will delve into the therapeutic rationale for targeting IDO1, present the available data on N-hydroxyamidine derivatives as IDO1 inhibitors, and provide detailed experimental protocols for their evaluation.

Indoleamine 2,3-dioxygenase 1 (IDO1): A Key Regulator of Immune Tolerance

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[4][5] In the tumor microenvironment, the upregulation of IDO1 by cancer cells leads to two key immunosuppressive effects:

-

Tryptophan Depletion: The depletion of tryptophan, an amino acid essential for T-cell proliferation and function, leads to the arrest of effector T-cell activity and induces T-cell anergy or apoptosis.

-

Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively suppresses effector T-cell function and promotes the differentiation and activity of regulatory T-cells (Tregs), which further dampen the anti-tumor immune response.

By creating an immunosuppressive microenvironment, IDO1 allows tumor cells to evade detection and destruction by the immune system.[6] Therefore, the inhibition of IDO1 is a promising strategy to restore anti-tumor immunity and enhance the efficacy of other immunotherapies, such as checkpoint inhibitors.

N-Hydroxyamidine Derivatives as Potent IDO1 Inhibitors

Recent drug discovery efforts have identified N-hydroxyamidine derivatives as a promising class of IDO1 inhibitors.[1][2][3] Structure-based drug design has led to the development of novel compounds that exhibit high potency and selectivity for IDO1.[1][2][3] The N-hydroxyamidine moiety is thought to interact with the heme iron in the active site of the IDO1 enzyme, contributing to the inhibitory activity.[] Several compounds from this class have demonstrated significant anti-tumor effects in preclinical models, particularly when used in combination with other immunotherapeutic agents like PD-1 antibodies.[1][2][3]

Quantitative Data for N-Hydroxyamidine-Based IDO1 Inhibitors

The following table summarizes the in vitro potency of representative N-hydroxyamidine derivatives against IDO1. The data is extracted from a study by Li et al. (2021).[1][2][3]

| Compound ID | hIDO1 Enzymatic IC50 (nM) | HeLa Cellular IC50 (nM) |

| 13 | 1.3 ± 0.2 | 15.6 ± 2.1 |

| 14 | 1.1 ± 0.1 | 10.3 ± 1.5 |

| 15 | 1.5 ± 0.3 | 12.8 ± 1.9 |

| 18 | 0.9 ± 0.1 | 8.9 ± 1.1 |

Experimental Protocols for IDO1 Inhibition Assays

The evaluation of N-hydroxyamidine derivatives as IDO1 inhibitors typically involves a combination of enzymatic and cell-based assays.

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified hIDO1.

Principle: The enzymatic activity of recombinant hIDO1 is determined by measuring the conversion of L-tryptophan to N-formylkynurenine, which is then detected spectrophotometrically or by HPLC.

Detailed Protocol:

-

Reagents and Buffers:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

Methylene blue (electron carrier)

-

Ascorbic acid (reductant)

-

Catalase (to remove H2O2)

-

Potassium phosphate buffer (pH 6.5)

-

Test compounds dissolved in DMSO

-

-

Assay Procedure:

-

A reaction mixture is prepared containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.

-

The test compound (at various concentrations) or vehicle (DMSO) is pre-incubated with the recombinant hIDO1 enzyme in the reaction mixture.

-

The enzymatic reaction is initiated by the addition of L-tryptophan.

-

The reaction is allowed to proceed at 37°C for a defined period (e.g., 60 minutes).

-

The reaction is terminated by the addition of trichloroacetic acid.

-

The mixture is then incubated at 60°C to hydrolyze N-formylkynurenine to kynurenine.

-

After centrifugation to remove precipitated protein, the concentration of kynurenine in the supernatant is quantified by measuring the absorbance at 321 nm or by HPLC.

-

-

Data Analysis:

-

The percent inhibition is calculated for each concentration of the test compound relative to the vehicle control.

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the dose-response data to a suitable equation.[8]

-

This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.

Principle: Human cancer cells that express IDO1 (e.g., HeLa or SKOV-3 cells) are stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression.[9][10] The inhibitory effect of a test compound on intracellular IDO1 activity is determined by measuring the amount of kynurenine produced and secreted into the cell culture medium.[11]

Detailed Protocol:

-

Cell Culture and Treatment:

-

HeLa or another suitable human cancer cell line is seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with human IFN-γ to induce IDO1 expression.

-

Concurrently, the cells are treated with various concentrations of the test compound or vehicle (DMSO).

-

-

Kynurenine Measurement:

-

After a suitable incubation period (e.g., 48-72 hours), the cell culture supernatant is collected.

-

The concentration of kynurenine in the supernatant is measured. A common method involves a colorimetric assay where kynurenine reacts with p-dimethylaminobenzaldehyde (DMAB) in acetic acid to form a yellow product, the absorbance of which is measured at 480 nm.[11] Alternatively, LC-MS/MS can be used for more sensitive and specific quantification.

-

-

Data Analysis:

-

The percent inhibition of kynurenine production is calculated for each concentration of the test compound relative to the IFN-γ-stimulated vehicle control.

-

The cellular IC50 value is determined from the dose-response curve.

-

-

Cell Viability Assay:

-

A parallel cell viability assay (e.g., MTT or CellTiter-Glo) should be performed to ensure that the observed reduction in kynurenine is due to IDO1 inhibition and not to compound cytotoxicity.

-

Visualizations: Signaling Pathway and Experimental Workflow

Caption: IDO1-mediated tryptophan catabolism and immune suppression.

References

- 1. Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor [frontiersin.org]

- 6. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. oncotarget.com [oncotarget.com]

- 10. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]